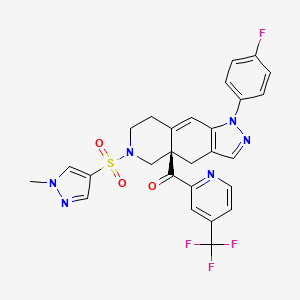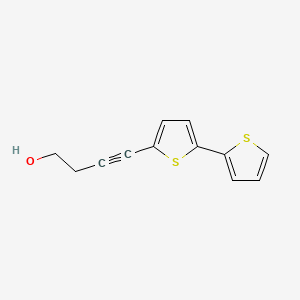![molecular formula C15H19NO3 B2861325 N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide CAS No. 2411242-17-4](/img/structure/B2861325.png)
N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide is a complex organic compound featuring a unique structure that combines a benzoannulene core with an oxirane (epoxide) and carboxamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide typically involves multiple steps:
Formation of the Benzoannulene Core: The starting material, 6,7,8,9-tetrahydro-2-methoxy-5H-benzo[7]annulen-6-one, is synthesized through a series of reactions involving cyclization and functional group transformations.
Introduction of the Oxirane Group: The oxirane ring is introduced via an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Formation of the Carboxamide: The final step involves the reaction of the epoxide with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzoannulene moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxirane ring, converting it to diols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols open the ring to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary amines, thiols
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of diols
Substitution: Formation of amino alcohols or thioethers
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used to study enzyme interactions, particularly those involving epoxide hydrolases and carboxamide-binding proteins. It serves as a model compound for understanding the metabolism and detoxification of epoxides in biological systems.
Medicine
In medicine, the compound’s potential as a pharmacophore is being explored. Its structural features make it a candidate for developing new drugs targeting specific enzymes or receptors, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups
Mecanismo De Acción
The mechanism by which N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide exerts its effects involves the interaction of its functional groups with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with proteins or nucleic acids. The carboxamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
- 6,7,8,9-Tetrahydro-2-methoxy-5H-benzo[7]annulen-6-one
- 2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol
Uniqueness
N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide is unique due to the presence of both an oxirane and a carboxamide group within the same molecule. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-18-13-6-5-11-7-12(4-2-3-10(11)8-13)16-15(17)14-9-19-14/h5-6,8,12,14H,2-4,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWAXCALVQGGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CCC2)NC(=O)C3CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














